Mep-fubinaca
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H22FN3O3 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
methyl 2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]pentanoate |
InChI |
InChI=1S/C21H22FN3O3/c1-3-6-17(21(27)28-2)23-20(26)19-16-7-4-5-8-18(16)25(24-19)13-14-9-11-15(22)12-10-14/h4-5,7-12,17H,3,6,13H2,1-2H3,(H,23,26) |
InChI Key |
MFRTXWHFMBIWRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Mep Fubinaca Analogues
Established Synthetic Pathways for Indazole-3-carboxamide Scaffolds
An alternative and widely utilized pathway starts from methyl indazole-3-carboxylate. diva-portal.org This starting material can be N-alkylated, followed by hydrolysis of the methyl ester to yield the corresponding N-alkylated indazole-3-carboxylic acid. However, this route can sometimes suffer from poor selectivity, leading to a mixture of N1 and N2 alkylated isomers, which necessitates careful purification. mq.edu.au
Once the desired N-alkylated indazole-3-carboxylic acid is obtained, the final step is the amide coupling with the appropriate amine moiety. Standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are employed to facilitate the formation of the amide bond, yielding the final indazole-3-carboxamide product. diva-portal.org
Targeted Synthesis of Mep-fubinaca and its Positional Isomers
This compound is structurally an isomer of the well-known synthetic cannabinoid MMB-FUBINACA. The synthesis of this compound and its positional isomers would follow the general pathways described for indazole-3-carboxamides. The key to synthesizing specific positional isomers lies in the selection of the appropriate starting materials.
For instance, the synthesis of fluorinated analogues would involve starting with the corresponding fluorinated benzyl (B1604629) bromide for the N-alkylation step. To create isomers with variations in the side chain, different amino acid esters or amides would be used in the final amide coupling step. For example, while the synthesis of AB-FUBINACA utilizes L-valinamide, the synthesis of its positional isomers could involve starting with different isomers of valinamide (B3267577) or alternative amino acid derivatives. nih.gov
The differentiation of these positional isomers is a significant challenge in forensic analysis and is typically achieved using chromatographic and mass spectrometric techniques. Liquid chromatography can separate isomers based on their differential interactions with the stationary phase, while mass spectrometry can sometimes distinguish them based on unique fragmentation patterns. nih.gov Studies on AB-FUBINACA have shown that its five positional isomers can be differentiated using a combination of liquid chromatography-electrospray ionization-linear ion trap mass spectrometry and triple quadrupole mass spectrometry. nih.gov
Preparation of Deuterated Analogues for Metabolic Research
Deuterated analogues of synthetic cannabinoids are invaluable tools for metabolic studies, serving as internal standards in quantitative analysis by mass spectrometry. The preparation of these labeled compounds involves incorporating deuterium (B1214612) atoms at specific positions within the molecule that are not susceptible to metabolic exchange.
While a specific synthesis for deuterated this compound has not been detailed in the available literature, general strategies for the deuteration of organic molecules can be applied. For the indazole core, deuterated starting materials for the indazole synthesis could be employed. For the side chains, deuterated alkylating agents (e.g., deuterated benzyl bromide) or deuterated amino acid derivatives can be used. For example, the synthesis of deuterated Δ⁹-tetrahydrocannabinols has been achieved by using deuterated resorcinols as key intermediates, a strategy that could be adapted for the synthesis of deuterated indazole precursors.
Strategies for Chiral Synthesis and Resolution of this compound Enantiomers
This compound, like many synthetic cannabinoids, possesses a chiral center, meaning it can exist as two enantiomers (mirror-image isomers). These enantiomers can exhibit different pharmacological and toxicological properties. Therefore, the ability to synthesize and separate these enantiomers is crucial for a complete understanding of the compound.
Chiral Synthesis: Enantiospecific synthesis aims to produce a single enantiomer. This is typically achieved by using a chiral starting material, a chiral catalyst, or a chiral auxiliary. In the context of indazole-3-carboxamides, the chirality is often introduced through the amino acid derivative used in the final coupling step. For example, using the enantiomerically pure L-form of an amino acid ester will result in the corresponding (S)-enantiomer of the final product. nih.govresearchgate.net The use of L-amino acid derivatives is often favored due to their lower cost and wider availability. researchgate.net
Chiral Resolution: An alternative to chiral synthesis is the resolution of a racemic mixture (a 1:1 mixture of both enantiomers). This involves separating the two enantiomers. A common method is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and thus be separated. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have proven effective for the enantioseparation of various synthetic cannabinoids. mdpi.com For instance, a Lux® Amylose-1 column has shown good selectivity for indazole-3-carboxamides with a terminal methyl ester, while a Lux® i-Cellulose-5 column is more suitable for those with a terminal amide. frontiersin.org
Investigation of Degradation Pathways and By-product Formation during Synthesis
The synthesis of this compound and its analogues can lead to the formation of impurities and by-products. Understanding these degradation pathways and identifying potential by-products is essential for ensuring the purity of analytical standards and for profiling seized drug samples.
One common source of impurities is the non-selective alkylation of the indazole ring. As mentioned earlier, alkylation can occur at both the N1 and N2 positions, leading to the formation of regioisomers. The 2-alkyl-2H-indazole regioisomers of several synthetic cannabinoids, including AB-CHMINACA and AB-FUBINACA, have been identified as potential manufacturing impurities. mq.edu.au These regioisomers can be difficult to separate from the desired N1-alkylated product and may themselves possess biological activity. mq.edu.au
Advanced Analytical Methodologies for Mep Fubinaca Research and Detection
Chromatographic Separation Techniques for Mep-fubinaca and its Metabolites
Chromatographic techniques, often coupled with mass spectrometry, are fundamental for separating complex mixtures and identifying individual components, including this compound and its metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS) remains a cornerstone technique for the analysis of synthetic cannabinoids, including this compound, due to its robust separation capabilities and sensitive detection nih.govrsc.orgresearchgate.netnih.govsigmaaldrich.comspringernature.comojp.gov. In GC-MS analysis, compounds are separated based on their volatility and interaction with the stationary phase of the GC column. The mass spectrometer then ionizes these separated compounds, typically using electron ionization (EI), which fragments the molecules into characteristic ions. These fragmentation patterns, along with retention times, are used for identification by comparing them against spectral libraries, such as the SWGDRUG library researchgate.net. While EI is effective for identification, it often lacks molecular ion information, which can be crucial for definitive compound confirmation nih.gov. To address this, techniques like chemical ionization (CI) or photoionization (PI) can be employed, with PI mode being particularly useful for providing molecular radical cations for many synthetic cannabinoids, thereby aiding in molecular weight determination nih.gov. GC-MS/MS (tandem mass spectrometry) can further enhance selectivity and sensitivity, proving particularly useful for differentiating between structural isomers of synthetic cannabinoids researchgate.net. GC-MS is also applied to analyze degradation products of synthetic cannabinoids, such as those formed during combustion, and is used for screening in herbal samples and e-liquids rsc.orgojp.gov. This compound, being a synthetic cannabinoid, is amenable to GC-MS analysis for its identification and characterization caymanchem.com.
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly in its tandem MS (LC-MS/MS) and high-resolution MS (LC-HRMS) configurations, is widely adopted for the comprehensive profiling and quantification of synthetic cannabinoids and their metabolites in biological matrices such as urine and blood springernature.comresearchgate.netactamedica.orgnih.govnih.govmdpi.comresearchgate.net. LC-MS/MS offers superior sensitivity and selectivity compared to GC-MS for many non-volatile or thermally labile synthetic cannabinoids and their often polar metabolites nih.gov. Methods employing LC-MS/MS are frequently developed to simultaneously analyze a broad spectrum of synthetic cannabinoids and their metabolites, reflecting the dynamic nature of the illicit drug market actamedica.orgmdpi.comresearchgate.net.
Liquid Chromatography coupled with high-resolution mass spectrometry (LC-HRMS), including configurations like LC-Q/TOF (Quadrupole Time-of-Flight), is indispensable for metabolite profiling nih.govwvu.eduscispace.comd-nb.info. This is critical because parent synthetic cannabinoids are often rapidly metabolized, making their detection in biological samples challenging or impossible. Metabolites, therefore, serve as the primary indicators of exposure nih.govd-nb.info. LC-HRMS provides accurate mass measurements, enabling the determination of elemental compositions for identified metabolites, which significantly aids in structural elucidation nih.govwvu.edu. Techniques like LC-HRMS have been successfully applied to profile metabolites of various synthetic cannabinoids, such as RCS-4 and ADB-CHMINACA, providing crucial information on biotransformation pathways nih.govd-nb.info.
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool that provides highly accurate mass measurements, allowing for the determination of the elemental composition of compounds nih.govwvu.eduscispace.comd-nb.infospringermedizin.de. In the context of synthetic cannabinoid research, HRMS, often coupled with liquid chromatography (LC-HRMS), is vital for the unambiguous identification and structural elucidation of metabolites nih.govwvu.edud-nb.info. This capability is crucial because synthetic cannabinoids undergo extensive metabolism, and their metabolites often retain pharmacological activity or serve as the sole detectable markers of consumption in biological samples nih.govd-nb.info. By providing precise mass-to-charge ratios (m/z), HRMS differentiates between compounds with similar nominal masses but different elemental formulas. This accuracy, combined with fragmentation data from tandem MS (HRMS/MS), significantly simplifies the process of identifying unknown metabolites and elucidating their structures, thereby contributing to the development of robust screening and confirmation methods nih.govwvu.edu.
Spectroscopic Characterization Methods
Spectroscopic methods provide complementary information for the identification and classification of synthetic cannabinoids.
Infrared (IR) spectroscopy is a valuable technique for the structural characterization and classification of organic compounds, including synthetic cannabinoids rsc.orgacs.orgdokumen.pub. IR spectroscopy identifies functional groups within a molecule by detecting the absorption of infrared radiation at specific wavelengths, resulting in a unique spectral fingerprint. This information can be used for the initial classification of synthetic cannabinoids and for differentiating them from other classes of novel psychoactive substances (NPS) rsc.orgacs.org. Techniques such as Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) allow for direct analysis of solid or liquid samples with minimal preparation, facilitating rapid identification through comparison with spectral libraries uva.nl. Furthermore, unsupervised clustering of IR spectra, often generated from density functional theory (DFT) calculations or experimental data, can help classify novel or unknown NPS compounds based on their spectral similarity, which often correlates with structural similarity acs.orgchemrxiv.org. GC-IR, a hyphenated technique combining the separation power of GC with the identification capabilities of IR, also offers a means for analyzing complex mixtures dokumen.pub.
Development and Validation of Quantitative Analytical Assays for Research Matrices
The development and rigorous validation of quantitative analytical assays are essential for accurately measuring this compound and its metabolites in various research matrices, such as biological fluids (urine, blood, hair) and seized materials researchgate.netactamedica.orgnih.govnih.govmdpi.com. These assays are typically based on chromatographic separation coupled with mass spectrometric detection (e.g., LC-MS/MS, GC-MS/MS).
The validation process ensures the reliability, accuracy, and precision of the analytical method. Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the analyte concentration over a defined range. Calibration curves are typically generated using standards, with acceptable linearity often defined by a correlation coefficient (R²) close to 1.0 actamedica.orgnih.govmdpi.com.
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD represents the lowest concentration at which an analyte can be reliably detected, while LOQ is the lowest concentration that can be reliably quantified with acceptable accuracy and precision. For synthetic cannabinoids, these limits are often in the picogram per milliliter (pg/mL) to nanogram per milliliter (ng/mL) range, depending on the technique and sample matrix researchgate.netactamedica.orgnih.govmdpi.com.
Accuracy: The closeness of the measured value to the true value, often expressed as percent bias.
Precision: The degree of agreement among repeated measurements of the same sample, assessed through repeatability (intra-assay precision) and reproducibility (inter-assay precision), typically expressed as relative standard deviation (RSD) researchgate.netactamedica.orgnih.govmdpi.com.
Selectivity/Specificity: The ability of the method to detect and quantify the target analyte without interference from other components present in the sample matrix researchgate.net.
Recovery: The efficiency of the analyte extraction and sample preparation process, usually determined by spiking blank matrix samples with known amounts of the analyte researchgate.netactamedica.orgmdpi.com.
Matrix Effect: The influence of co-extracted components from the sample matrix on the ionization efficiency of the analyte in mass spectrometry researchgate.netnih.gov.
Stability: The stability of the analyte in the sample matrix and in prepared solutions under various storage conditions is assessed to ensure the integrity of the results over time researchgate.net.
This compound is available as an analytical reference standard, intended for research and forensic applications, underscoring the need for validated quantitative methods for its accurate measurement caymanchem.com.
Compound List
this compound
RCS-4
JWH-018
JWH-073
JWH-122
JWH-210
UR-144
AB-CHMINACA
AB-CHMINACA M2
AB-CHMINACA M4
AM-2201
MMB-2201
5F-ADB
MDMB-CHMICA
5F-PB-22
1-(5-fluoropentyl)-indole
1-pentyl-indole
PX-1
PX-2
PX-3
ADB-CHMINACA
MAB-CHMINACA
APP-CHMINACA
5F-AMB
AMB-FUBINACA
MDMB-FUBINACA
JWH-250
CP 47,497-C7
CP 47,497-C8
HU-210
JWH-175
JWH-176
JWH-307
4-methylmethcathinone (4-MMC)
3-methylmethcathinone (3-MMC)
2-methylmethcathinone (2-MMC)
Tetracaine
Phenyl Fentanyl
Cyclopropyl Fentanyl
Crotonyl Fentanyl
Methacrylfentanyl
Assessment of Ionization Effects (Suppression/Enhancement) in Mass Spectrometric Methods
A critical aspect of mass spectrometry-based quantification in biological samples is the assessment and management of matrix effects. These effects arise from the presence of coeluting endogenous or exogenous substances within the biological matrix, which can significantly alter the ionization efficiency of the target analyte researchgate.net. Matrix effects can manifest as either ion suppression, where the analyte signal is reduced, or ion enhancement, where the signal is amplified, both of which can compromise the accuracy and reliability of quantitative results researchgate.net.
Research into related synthetic cannabinoids has revealed the prevalence and magnitude of these matrix effects. For instance, studies have reported ion suppression ranging from 54% to 73% and signal enhancement spanning 130% to 158% for various compounds depending on the specific analyte and matrix uniklinik-freiburg.deuniklinik-freiburg.de. More specifically, AB-FUBINACA has been observed to exhibit ionization enhancement exceeding 25% at high concentrations in blood samples ojp.gov. Similarly, matrix effects for AMB-FUBINACA in rat urine have been documented within a range of 93.4% to 118.0% nih.gov. To effectively mitigate these variations and ensure accurate quantification, the strategic use of appropriate internal standards (ISTDs), particularly stable isotope-labeled analogs, is considered essential for compensating for fluctuations in ionization efficiency uniklinik-freiburg.deuniklinik-freiburg.de.
Table 2: Observed Matrix Effects in Mass Spectrometry for Related Synthetic Cannabinoids
| Compound Class/Example | Matrix | Observed Matrix Effect (% Ion Suppression/Enhancement) | Notes |
| Various SCs | Serum | Suppression: 54-73%; Enhancement: 130-158% | Varies by compound and matrix |
| AB-FUBINACA | Blood | >25% Enhancement (high concentration) | Enhancement observed |
| AMB-FUBINACA | Rat Urine | 93.4-118.0% | Range of observed effects |
| General SCs | Biological | Variable suppression and enhancement | Dependent on analyte and matrix components |
Stability Assessments of this compound in Analytical Standards and Biological Research Matrices
Ensuring the stability of analytical standards and samples is paramount for reliable research outcomes. This compound, as an analytical reference standard, is generally reported to possess a stability of "≥ 5 years" when stored under recommended conditions caymanchem.comcaymanchem.com. The typical recommended storage temperature for analytical standards of this compound is -20°C caymanchem.comcaymanchem.com. Furthermore, short-term stability studies conducted at temperatures of -18°C and +40°C over a two-week period indicated no observable decrease in purity, supporting the suitability of ambient temperature for product transport lipomed-shop.com.
Long-Term Stability of this compound and Related Compounds
While specific long-term stability data for this compound itself in biological matrices are not extensively detailed, studies on structurally analogous FUBINACA derivatives and their metabolites offer valuable insights. Research has indicated that metabolites of FUBINACA can exhibit degradation at room temperature (25°C), whereas they remain stable at lower temperatures, with storage at -20°C generally considered satisfactory for most novel psychoactive substances (NPS) researchgate.net. Notably, EMB-FUBINACA was identified as being particularly unstable at room temperature, showing no measurable stability after 0 hours ojp.gov. In contrast, compounds such as AB-PINACA, AB-FUBINACA, ADB-FUBINACA, AB-CHMINACA, and ADB-CHMINACA were found to be among the most stable across various storage conditions, including refrigeration and freezing ojp.gov. Additionally, ADB-FUBINACA has demonstrated instability in human plasma when subjected to multiple freeze-thaw cycles nih.gov.
Metabolic Pathways and Metabolite Profiling of Mep Fubinaca
In Vitro Metabolic Stability and Clearance Studies
In vitro studies using liver microsomes and hepatocytes are fundamental for assessing how a compound is metabolized and predicting its clearance from the body. These studies provide crucial data on the compound's stability and the rates at which it is processed by hepatic enzymes.
Assessment of ADB-FUBINACA Stability in Human Liver Microsomes (HLM) and Hepatocytes
ADB-FUBINACA has been subjected to in vitro metabolic stability assessments using both human liver microsomes (HLM) and pooled human hepatocytes. In HLM incubations, ADB-FUBINACA demonstrated a half-life (T1/2) of approximately 39.7 minutes nih.govnih.govresearchgate.net. This indicates a moderate rate of metabolic degradation within the microsomal environment. When incubated with human hepatocytes, the concentration of ADB-FUBINACA decreased significantly over a 3-hour period, with its peak area reducing from an initial 7.8 x 106 to 2.3 x 106 nih.govnih.govresearchgate.net. These findings collectively suggest that ADB-FUBINACA is susceptible to metabolic breakdown in hepatic cellular systems.
Estimation of Intrinsic and Hepatic Clearance Rates
From these in vitro studies, various clearance parameters for ADB-FUBINACA have been estimated. The in vitro microsomal intrinsic clearance (CLint micr) was determined to be 17.5 ± 0.1 µL/min/mg nih.govnih.govresearchgate.net. Further estimations projected an intrinsic clearance (CLint) of 16.5 mL/min/kg and a hepatic clearance (CLhep) of 9.0 mL/min/kg. The calculated extraction ratio (ER) was 0.5, classifying ADB-FUBINACA as an intermediate-clearance drug nih.govnih.govresearchgate.net. This classification implies that while the compound undergoes substantial metabolism in the liver, its clearance is not excessively rapid, potentially allowing for a notable duration of exposure.
Identification and Characterization of Phase I Metabolites
Phase I metabolism typically involves the introduction or unmasking of functional groups through reactions such as hydroxylation, oxidation, reduction, and hydrolysis. For ADB-FUBINACA, several major Phase I metabolic pathways have been identified, leading to the formation of numerous metabolites.
Hydroxylation Pathways (e.g., Alkyl and Indazole Hydroxylation)
Hydroxylation represents a significant metabolic route for ADB-FUBINACA. Studies have identified both alkyl chain hydroxylation and indazole ring hydroxylation as key biotransformation processes nih.govnih.govresearchgate.net. Hydroxylation can occur at various positions on the alkyl chain, such as the hexyl tail, leading to the formation of hydroxylated derivatives. Similarly, the indazole moiety of the molecule is also a site for hydroxylation nih.govnih.govresearchgate.net.
Dehydrogenation Metabolites
Dehydrogenation, the removal of hydrogen atoms from a molecule, has also been observed as a metabolic pathway for ADB-FUBINACA nih.govnih.govresearchgate.net. This process can occur independently or in combination with other metabolic reactions, such as amide hydrolysis, contributing to the diversity of ADB-FUBINACA metabolites.
Hydrolysis Products (e.g., Terminal Amide Hydrolysis)
Terminal amide hydrolysis is a prominent metabolic pathway for ADB-FUBINACA, consistent with the presence of an amide linkage in its structure nih.govnih.govresearchgate.net. This reaction cleaves the amide bond, typically yielding a carboxylic acid metabolite and the corresponding amine. This pathway is common among synthetic cannabinoids and is crucial for identifying drug use.
N-Dealkylation Pathways
N-dealkylation represents a common metabolic transformation for various synthetic cannabinoids, involving the removal of an alkyl group from the parent molecule nih.govojp.govnih.gov. For instance, N-dealkylation has been observed in the metabolism of AMB-FUBINACA in rat models nih.gov. However, the prevalence and specificity of this pathway can vary significantly among different SCRA classes. While N-dealkylation was detected in the metabolism of ADBICA, it was not observed in other related carboxamide compounds or THJ-type compounds containing an indazole moiety ojp.gov. Furthermore, N-dealkylated metabolites of ADB-FUBINACA have been identified but are not considered specific markers for consumption, and therefore, they are not recommended as definitive indicators of intake nih.govsemanticscholar.org. Given these observations, while N-dealkylation might occur during Mep-fubinaca metabolism, its contribution as a specific and reliable intake marker is likely limited.
Identification and Characterization of Phase II Metabolites
Phase II metabolism typically involves the conjugation of Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate, to increase their water solubility and facilitate excretion.
Glucuronide Conjugation Pathways
Glucuronide conjugation is a major Phase II metabolic pathway identified for numerous synthetic cannabinoids, including ADB-FUBINACA and AMB-FUBINACA nih.govnih.govsemanticscholar.orgresearchgate.netfrontiersin.orgresearchgate.netresearchgate.net. This process commonly occurs after Phase I metabolic modifications like hydroxylation or amide hydrolysis, where a glucuronic acid moiety is attached to the modified molecule nih.govsemanticscholar.org. For AMB-FUBINACA, glucuronidation has been identified as the primary Phase II metabolic pathway frontiersin.org. Similarly, glucuronidation of hydroxylated metabolites has been observed for other synthetic cannabinoids, such as THJ-018 and THJ-2201 researchgate.net. Therefore, it is highly probable that this compound undergoes glucuronide conjugation, particularly on its hydroxylated or hydrolyzed metabolites, to form more polar compounds for elimination.
Elucidation of Enzyme Systems Involved in this compound Metabolism
The metabolism of synthetic cannabinoids involves a complex interplay of various enzyme systems, primarily Phase I and Phase II enzymes.
Contribution of Carboxylesterases (CES)
Carboxylesterases (CES), particularly CES1, play a significant role in the metabolism of synthetic cannabinoids, including AMB-FUBINACA. CES1 has been identified as the primary hepatic enzyme responsible for the rapid hydrolysis of AMB-FUBINACA into its less pharmacologically active carboxylic acid metabolite otago.ac.nznih.gov. Studies have confirmed that the metabolism of AMB-FUBINACA is significantly reduced in the presence of CES1 and CES2 inhibitors, such as digitonin (B1670571) otago.ac.nznih.govresearchgate.net. Human carboxylesterases (hCES), including isoforms like hCES1b and hCES1c, are also known to catalyze the ester hydrolysis of other synthetic cannabinoids frontiersin.org. Given that this compound possesses an ester or amide linkage susceptible to hydrolysis, it is highly probable that CES enzymes contribute significantly to its initial biotransformation.
Strategic Identification of this compound Intake Markers for Research Purposes
The identification of specific and persistent metabolites is essential for the accurate toxicological detection of synthetic cannabinoid consumption. Based on studies of structurally analogous compounds like ADB-FUBINACA and AMB-FUBINACA, several metabolic products have been proposed as potential intake markers nih.govsemanticscholar.orgfrontiersin.org. For ADB-FUBINACA, metabolites resulting from hydroxylation, such as hydroxyalkyl, hydroxydehydroalkyl, and hydroxylindazole metabolites, are recommended as reliable intake markers nih.govsemanticscholar.org. In contrast, N-dealkylated metabolites are not considered specific and should be avoided as definitive markers nih.govsemanticscholar.org. For AMB-FUBINACA, metabolites formed via ester hydrolysis, alkyl chain hydrolysis, and their subsequent glucuronide conjugates have been suggested as potential poisoning markers frontiersin.org. More broadly, metabolites arising from hydroxylation, hydrolysis, and glucuronidation are generally considered suitable urinary biomarkers for the consumption of various synthetic cannabinoids researchgate.netugent.be. Therefore, for this compound, the focus for biomarker identification should be on its hydroxylated, hydrolyzed (e.g., to the carboxylic acid), and glucuronidated metabolites, as these are likely to be the most abundant and persistent in biological samples.
Data Tables
Table 1: Major Metabolic Pathways Identified for FUBINACA Analogs
| Pathway Type | Specific Pathway | Relevant Compound(s) | Citation(s) |
| Phase I Metabolism | Hydroxylation (Alkyl, Indazole Ring) | ADB-FUBINACA | nih.govnih.govsemanticscholar.org |
| Phase I Metabolism | Amide Hydrolysis (Terminal Amide) | ADB-FUBINACA | nih.govnih.govsemanticscholar.org |
| Phase I Metabolism | Ester Hydrolysis | AMB-FUBINACA | researchgate.netfrontiersin.orgnih.gov |
| Phase I Metabolism | Dehydrogenation | ADB-FUBINACA | nih.govnih.govsemanticscholar.org |
| Phase I Metabolism | N-Dealkylation | AMB-FUBINACA (rats) | nih.govnih.gov |
| Phase II Metabolism | Glucuronide Conjugation | ADB-FUBINACA, AMB-FUBINACA | nih.govnih.govsemanticscholar.orgresearchgate.netfrontiersin.orgresearchgate.net |
| Phase I Metabolism | Hydrolysis to Carboxylic Acid | AMB-FUBINACA | otago.ac.nznih.gov |
Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Studies
Elucidating Structure-Activity Relationships for Cannabinoid Receptor Interactions
SAR studies for synthetic cannabinoids, including those related to the FUBINACA class, have identified several key structural motifs that significantly influence their affinity and efficacy at CB1 and CB2 receptors.
The core heterocyclic ring system is a foundational element in SC pharmacodynamics. Compounds featuring an indazole core, such as the FUBINACA family, are frequently reported as potent agonists of both CB1 and CB2 receptors drugz.frnih.gov. Similarly, indole (B1671886) -based SCs also exhibit significant activity at these receptors drugz.frnih.gov. SAR investigations have systematically explored the impact of substituting the indole core with the closely related indazole moiety, revealing that both scaffolds can support high affinity and efficacy at cannabinoid receptors researchgate.netresearchgate.net. For instance, indazole-3-carboxamide derivatives, a class to which FUBINACA compounds belong, are recognized for their potent agonistic activity google.comdrugz.frnih.gov.
Pendant Group: The amino acid-derived pendant group plays a significant role in modulating SC activity. Derivatives incorporating L-tert-leucinamide have been observed to possess greater potency in vitro at CB1 receptors compared to their L-valinamide counterparts google.com. Studies on valinate and tert-leucinate indole and indazole-3-carboxamides have consistently shown them to be potent, highly efficacious agonists at both CB1 and CB2 receptors acs.org. These specific amino acid derivatives are also noted among the less lipophilic SCs within this structural class mdpi.com.
Side Chain: The nature of the alkyl side chain attached to the core structure is another critical determinant of pharmacological activity. Modifications such as terminal fluorination of alkyl chains, for example, the 5-fluoropentyl chain common in many FUBINACA analogues, have been shown to enhance CB1 receptor binding affinity frontiersin.orgbiomolther.orgnih.gov. The length and specific chemical properties of this side chain are vital for optimal interaction with the cannabinoid receptors frontiersin.org.
Many SCs, particularly those incorporating chiral amino acid derivatives, exist as enantiomers. Research indicates that the (S)-enantiomer is often significantly more potent than the (R)-enantiomer across various SC classes mdpi.comresearchgate.net. However, some studies have reported instances where the (R)-enantiomer of specific carboxamide-type SCs, such as AB-FUBINACA and AMB-CHMICA, exhibits increased potency at the CB1 receptor compared to their (S)-counterparts nih.gov. This highlights a complex enantiomeric bias that can vary depending on the specific structural context of the SC. The synthesis and characterization of enantiopure standards are therefore essential for a precise understanding of their SAR frontiersin.org.
Investigating Structure-Metabolism Relationships for Mep-fubinaca and Analogues
Understanding how this compound and related compounds are metabolized is crucial for identifying biomarkers of exposure and predicting their duration of action and potential for accumulation. SMR studies reveal that specific structural features dictate the metabolic pathways and rates of clearance.
Synthetic cannabinoids are generally subject to extensive metabolism, primarily through Phase I and Phase II enzymatic transformations wikipedia.org. The presence of specific functional groups and structural motifs significantly influences their metabolic stability and clearance rates. For example, the alkyl side chain is a common site for metabolic attack, with terminal fluorination affecting the specific metabolic sites frontiersin.org. The indazole core itself can also undergo metabolic modifications, and the presence of this core may influence certain metabolic reactions, such as N-dealkylation, differently compared to an indole core ojp.govnih.gov. The ester or amide linkages present in many SCs are susceptible to hydrolysis, a key metabolic step nih.govmdpi.comotago.ac.nz.
The metabolic fate of this compound and its analogues is largely determined by the functional groups present in their structure.
Hydrolysis: Compounds featuring ester linkages, such as the methyl ester derivatives of FUBINACA (e.g., AMB-FUBINACA, MDMB-FUBINACA), undergo rapid ester hydrolysis to form their corresponding carboxylic acid metabolites nih.govmdpi.comotago.ac.nz. This pathway is often mediated by esterase enzymes, with carboxylesterase 1 (CES1) identified as a significant enzyme for AMB-FUBINACA hydrolysis otago.ac.nz.
Hydroxylation: Hydroxylation is a prevalent Phase I metabolic pathway, occurring on the alkyl side chain (e.g., terminal or penultimate carbons) and aromatic rings, including the indazole moiety nih.govresearchgate.net.
Glucuronidation: Following Phase I metabolism, hydroxylated or carboxylated metabolites are frequently conjugated with glucuronic acid in Phase II metabolism , facilitating their excretion nih.gov.
Other Transformations: Depending on the specific structure, other metabolic reactions such as N-dealkylation, methylation, and dehydrogenation can also occur nih.govnih.gov. The precise N-functionalization on the indazole or indole core can lead to diverse metabolic transformations nih.gov.
Table 1: Representative Structure-Activity Relationships of FUBINACA Analogues and Related SCs
| Compound Class/Analogue | Core Ring System | Pendant Group (Amino Acid Derivative) | Side Chain | CB1 Affinity (Ki, nM) | CB2 Affinity (Ki, nM) | CB1 Efficacy (Emax) | Key Findings |
| FUBINACA Analogues (General) | Indazole | Valinamide (B3267577) / tert-Leucinamide | 5-Fluoropentyl | Potent (< 21 nM) | Potent (< 15 nM) | High | Indazole core, amino acid derivative, and fluorinated side chain contribute to high potency and efficacy. |
| AB-FUBINACA | Indazole | L-Valinamide | 5-Fluoropentyl | ~0.24-21 | ~0.88-15 | High | Potent agonist at CB1/CB2 receptors. |
| MDMB-FUBINACA | Indazole | tert-Leucine methyl ester | 5-Fluoropentyl | ~1.14 (Ki) | ~4.6-128 (EC50) | High efficacy | Potent and highly efficacious agonist, demonstrating significant hypothermic effects in vivo. |
| Indole SCs (General) | Indole | Varied | Varied | Potent | Potent | High | Indole core also supports high affinity and efficacy. |
Computational Approaches in SAR and SMR Analysis
Computational approaches provide powerful tools for dissecting the molecular mechanisms underlying the pharmacological activity and metabolic fate of synthetic cannabinoids (SCRAs). By simulating interactions at the atomic level, these methods offer insights into how structural modifications affect receptor binding, efficacy, and metabolic pathways. This is crucial for understanding the SAR and SMR of compounds such as this compound, enabling predictions about their behavior and potential for targeted design.
Molecular Docking Studies with Cannabinoid Receptors
Molecular docking is a widely utilized computational technique that predicts the preferred orientation of a ligand when bound to a receptor, thereby estimating binding affinity and identifying key interaction points mdpi.com. In the study of synthetic cannabinoids, molecular docking serves as a foundational step to understand their engagement with cannabinoid receptors, CB1 and CB2 mdpi.commdpi.com. These studies aim to map the binding modes within the receptor's active site, predicting how specific structural features of the ligand contribute to its affinity and pharmacological profile mdpi.commdpi.comelifesciences.org.
Through docking, researchers can identify critical amino acid residues within the receptor that form stabilizing interactions with the ligand, such as hydrogen bonds, hydrophobic contacts, and π–π stacking mdpi.commdpi.comnih.gov. For instance, studies involving other SCRAs, like MDMB-FUBINACA and various indazole carboxamides, have revealed specific interactions with residues in the CB1 and CB2 receptor binding pockets mdpi.commdpi.comelifesciences.orgnih.govbiorxiv.org. While direct molecular docking studies detailing this compound's specific interactions with cannabinoid receptors were not explicitly detailed in the reviewed literature, the established methodologies for similar compounds provide a framework for understanding its potential binding mechanisms. These studies typically employ software like AutoDock Vina to analyze ligand-protein interactions, contributing significantly to SAR investigations mdpi.com.
Molecular Dynamics Simulations for Ligand-Receptor Interactions
Molecular dynamics (MD) simulations extend the insights gained from docking by modeling the dynamic behavior of molecular systems over time mdpi.com. These simulations capture the temporal evolution of ligand-receptor complexes, revealing the stability of interactions, conformational changes within the receptor, and the kinetics of ligand binding and unbinding mdpi.comelifesciences.orgnih.govbiorxiv.org. MD simulations are essential for a comprehensive understanding of receptor activation mechanisms and the dynamic nature of drug-target engagement mdpi.comnih.gov.
Compound Names Table
Forensic Science Research Applications of Mep Fubinaca Analysis
Method Development for Forensic Identification of Mep-fubinaca in Seized Materials
The identification of this compound in seized drug materials typically relies on a combination of chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS, are the primary methods employed for both qualitative and quantitative analysis researchgate.netnih.govnih.govd-nb.inforesearchgate.netresearchgate.net. GC-MS is a widely available and robust technique in forensic laboratories, offering unequivocal molecular identification through its mass spectral data, which can be compared against spectral libraries researchgate.netnih.govcaymanchem.comunb.br. However, for thermally labile compounds or those present at very low concentrations, LC-MS/MS is often preferred due to its superior sensitivity and ability to overcome GC limitations like thermal degradation researchgate.netnih.govresearchgate.net. High-resolution mass spectrometry (HRMS) techniques, such as LC-Q/TOF-MS, are also valuable for metabolite investigation, structural characterization, and the identification of unknown compounds nih.govcfsre.org. Raman spectroscopy is emerging as a non-destructive technique for identifying synthetic cannabinoids on seized materials like paper, preserving evidence integrity for judicial purposes researchgate.net.
Challenges in Forensic Analysis of Novel Synthetic Cannabinoids and this compound
The forensic analysis of this compound and other novel synthetic cannabinoids is fraught with challenges. The continuous evolution of the synthetic cannabinoid market, with new analogues and structural modifications appearing rapidly, requires forensic laboratories to constantly update their analytical scopes and methodologies researchgate.netcfsre.orgfrontiersin.orgojp.govaxisfortox.com. This "cat-and-mouse game" makes it difficult to keep analytical methods current, potentially leading to missed identifications of relevant analytes frontiersin.orgojp.gov. Furthermore, the availability of analytical standards for newly emerging compounds can be delayed, impacting the ability to detect them in casework ojp.gov. Some synthetic cannabinoids, particularly those with ester linkages, can be unstable, posing analytical difficulties researchgate.netresearchgate.net. Ionization suppression or enhancement in mass spectrometry can also affect quantification accuracy ojp.gov.
Application of Metabolite Profiling in Forensic Investigations for Confirming Exposure to this compound
Confirming exposure to this compound in biological matrices often necessitates the identification of its metabolites, as parent compounds may not always be detectable, especially in urine, due to rapid metabolism and excretion ojp.govprobiologists.comnih.govresearchgate.net. Metabolite profiling involves identifying and quantifying the breakdown products of this compound in biological samples such as blood and urine. Studies on related compounds like AB-FUBINACA have identified various metabolites, including hydroxylated forms and products of amide hydrolysis, which serve as reliable biomarkers for drug intake ojp.govprobiologists.comnih.govresearchgate.net. For instance, research on AB-FUBINACA identified hydroxylations on the indazole ring and the amino-oxobutane moiety, as well as dealkylations and hydrolysis of the primary amide, with no observed modifications on the fluorobenzyl side-chain nih.gov. The identification of these specific metabolites aids in confirming exposure even when the parent drug is absent or present at very low concentrations. LC-Q/TOF-MS is particularly useful for metabolite identification researchgate.netcfsre.org.
Development of Reference Materials and Databases for Forensic Comparability
The availability of certified reference materials (CRMs) and comprehensive spectral databases is critical for ensuring the accuracy, comparability, and reliability of forensic analyses of this compound caymanchem.comcfsre.orgunodc.org. CRMs, manufactured and tested to international standards (e.g., ISO/IEC 17025 and ISO 17034), provide metrologically valid reference points for quantitative analysis caymanchem.comcerilliant.com. Companies like Cayman Chemical offer analytical reference standards for this compound, essential for research and forensic applications caymanchem.com. These standards are vital for validating analytical methods and for ensuring that results obtained in different laboratories are comparable. Spectral databases, such as the Cayman Spectral Library, which contains GC-MS data for numerous forensic drug standards, are invaluable tools for compound identification by matching unknown spectra against known reference spectra caymanchem.comcaymanchem.com. The development and maintenance of these resources are ongoing challenges, driven by the need to keep pace with the evolving NPS landscape cfsre.orgfrontiersin.orgojp.gov.
Q & A
Q. How should researchers design longitudinal studies to assess this compound’s long-term cognitive impacts?
- Methodological Answer : Employ a cohort design with baseline cognitive assessments (e.g., Morris water maze, novel object recognition). Include washout periods to distinguish acute vs. chronic effects. Use mixed-effects models to account for individual variability. Integrate biomarker monitoring (e.g., BDNF levels) to correlate behavioral and molecular changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
